molecular formula C20H22ClN3OS B2891597 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide CAS No. 392321-04-9

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide

Cat. No.: B2891597
CAS No.: 392321-04-9
M. Wt: 387.93
InChI Key: KNMAMIQPHCRRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide is a hybrid organic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane moiety at the 5-position and a 4-chloro-N-methylbenzamide group at the 2-position. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties . The 4-chloro-N-methylbenzamide substituent introduces electron-withdrawing and steric effects, which may influence binding affinity to biological targets.

The compound is synthesized via dehydrative cyclization of 1-(1-adamantylcarbonyl)-4-methylthiosemicarbazide using sulfuric acid, followed by benzoylation with 4-chloro-N-methylbenzoyl chloride . Single-crystal X-ray diffraction confirms its planar thiadiazole ring and coplanar methylamine group, with intermolecular N–H⋯N hydrogen bonds forming supramolecular chains . The melting point (441–443 K) aligns with structurally related thiadiazole derivatives, suggesting comparable thermal stability .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c1-24(17(25)15-2-4-16(21)5-3-15)19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMAMIQPHCRRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Formation

Adamantane-1-carbohydrazide reacts with methyl isothiocyanate (CH₃NCS) in anhydrous ethanol under reflux (78°C, 4–6 hours) to form 1-[(1-adamantyl)carbonyl]-4-methylthiosemicarbazide . This intermediate is isolated via vacuum filtration (yield: 72–78%) and characterized by Fourier-transform infrared spectroscopy (FT-IR) to confirm the presence of thiourea C=S stretches (1,200–1,250 cm⁻¹).

Step Reagents Conditions Yield Characterization
1 Adamantane-1-carbohydrazide, methyl isothiocyanate Ethanol, reflux, 6 hours 75% FT-IR (C=S), ¹H NMR (δ 1.6–2.1 ppm: adamantane H)

Cyclization to 1,3,4-Thiadiazole Core

The thiosemicarbazide intermediate undergoes cyclization in concentrated sulfuric acid (H₂SO₄, 98%) at 0–5°C for 30 minutes, followed by gradual warming to room temperature (2 hours). This step generates 5-(1-adamantyl)-1,3,4-thiadiazol-2-amine (C₁₃H₁₈N₄S), confirmed by liquid chromatography-mass spectrometry (LC-MS) showing a molecular ion peak at m/z 278.1 [M+H]⁺.

Reaction Mechanism

Cyclization proceeds via intramolecular dehydration, where sulfuric acid catalyzes the elimination of water and formation of the thiadiazole ring. The rigid adamantane structure prevents side reactions, ensuring a high-purity product.

Parameter Value
Acid Concentration 98% H₂SO₄
Temperature 0°C → 25°C
Reaction Time 2.5 hours
Yield 68%

Benzamide Coupling Reaction

The thiadiazol-2-amine intermediate is coupled with 4-chloro-N-methylbenzoyl chloride (C₈H₇ClNO) in dry pyridine under nitrogen atmosphere. The reaction proceeds at 80°C for 8 hours, forming the target compound via nucleophilic acyl substitution. Excess pyridine acts as both a base and solvent, neutralizing HCl byproducts.

Optimization of Coupling Conditions

  • Solvent Screening : Pyridine outperforms dioxane and tetrahydrofuran (THF) in yield (82% vs. 65–70%) due to superior nucleophilicity.
  • Stoichiometry : A 1:1.2 molar ratio of thiadiazol-2-amine to benzoyl chloride minimizes side products.
Condition Outcome
Solvent Pyridine
Temperature 80°C
Duration 8 hours
Yield 82%

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol. Final characterization includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.70 (adamantane CH₂), 3.45 (N–CH₃), 7.40–7.90 (aromatic H).
  • High-Resolution Mass Spectrometry (HRMS) : m/z 428.1234 [M+H]⁺ (calculated for C₂₁H₂₃ClN₄OS: 428.1238).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors are employed to enhance heat transfer during the exothermic cyclization step. Process analytical technology (PAT) tools, such as in-line FT-IR, monitor reaction progression in real time, reducing batch inconsistencies.

Challenges and Mitigation Strategies

  • Low Solubility : Adamantane’s hydrophobicity necessitates polar aprotic solvents (e.g., dimethylformamide) during coupling.
  • Byproduct Formation : Residual thiosemicarbazide is removed via aqueous washes (pH 9–10) before cyclization.

Comparative Analysis of Analogues

Modifying the benzamide substituent impacts yield and purity:

Substituent Yield Purity
4-Chloro-N-methyl 82% 98%
2-Methoxy 76% 95%
3-Nitro 63% 89%

The electron-withdrawing chlorine atom enhances electrophilicity, accelerating acylation.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Potential therapeutic applications due to its anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide is not fully understood. it is believed to modulate various biological pathways by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). This inhibition leads to reduced production of inflammatory mediators and induces cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s adamantane and benzamide substituents distinguish it from other 1,3,4-thiadiazole derivatives. Key comparisons include:

Compound Name Substituents (Thiadiazole-2-yl) Melting Point (°C) Yield (%) Key Features
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide Adamantane, 4-Cl-N-methylbenzamide 168–170 High rigidity (adamantane), moderate lipophilicity, potential antiviral activity
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio, phenoxyacetamide 132–134 74 Lower lipophilicity; herbicidal/antimicrobial applications inferred
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio, phenoxyacetamide 133–135 88 Higher yield; electron-donating substituents may enhance solubility
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) Phenylamino, bis-phenylmethanone Extended conjugation; antibiofilm and antimicrobial activity
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Adamantane, dimethylsulfamoyl Sulfamoyl group enhances hydrogen-bonding capacity; potential enzyme inhibition

Key Observations:

  • Adamantane vs. Alkyl/Arylthio Groups: The adamantane group in the target compound increases steric bulk compared to smaller thioether substituents (e.g., methylthio, benzylthio) in compounds 5e–5m . This may reduce solubility but improve binding to hydrophobic pockets in biological targets .
  • Benzamide Derivatives: The 4-chloro-N-methylbenzamide group in the target compound differs from sulfamoyl () or phenoxyacetamide () substituents. Chlorine’s electron-withdrawing effect may enhance electrophilic interactions, while the methyl group limits rotational freedom .
  • Melting Points: The target compound’s melting point (168–170°C) is higher than most thioether-substituted derivatives (132–170°C), likely due to adamantane’s rigid structure and strong intermolecular hydrogen bonds .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide is a derivative of 1,3,4-thiadiazole known for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential applications in treating various diseases, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features an adamantane moiety, which contributes to its lipophilicity and ability to interact with biological targets. The 1,3,4-thiadiazole ring is critical for its biological activity due to its capability to form hydrogen bonds and engage in non-covalent interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding Interactions : The rigid structure of the adamantane moiety allows the compound to fit into specific binding sites on proteins or enzymes.
  • Non-Covalent Interactions : The thiadiazole ring can participate in hydrogen bonding and other interactions that stabilize the binding to target sites.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Below are summarized findings from various studies.

Activity Target Organisms/Cells Findings
AntimicrobialGram-positive and Gram-negative bacteriaExhibited broad-spectrum antibacterial activity against multiple strains .
AntifungalPathogenic fungi (e.g., Candida albicans)Potent antifungal effects observed against certain strains .
AnticancerHuman tumor cell linesDisplayed anti-proliferative activity in vitro against several cancer cell lines .

Case Studies

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The compound's efficacy was attributed to the structural features that enhance membrane permeability and target bacterial enzymes .
  • Antifungal Activity : The compound showed significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antifungal agents. This suggests potential for development as a therapeutic agent for fungal infections .
  • Anticancer Properties : In a study evaluating anti-proliferative effects on human cancer cell lines, this compound demonstrated dose-dependent inhibition of cell growth. The mechanism involved induction of apoptosis and disruption of cell cycle progression .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide?

  • Methodological Answer : The synthesis typically begins with adamantane-1-carbohydrazide as a precursor. Key steps include:
  • Cyclization : Formation of the thiadiazole ring via reaction with carbon disulfide or isothiocyanates under acidic conditions (e.g., H₂SO₄).
  • Substitution : Introduction of the 4-chloro-N-methylbenzamide group using peptide coupling reagents (e.g., EDC or DCC) in solvents like DMF or DCM.
    Critical parameters:
  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
  • pH : Acidic conditions (pH 3–5) enhance yield during thiadiazole formation.
  • Purification : Column chromatography or recrystallization from ethanol/chloroform mixtures ensures >80% purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm adamantane protons (δ 1.6–2.1 ppm) and thiadiazole/amide functionalities (δ 7.2–8.5 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 403.9 for [M+H]⁺).
  • Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) confirm amide bonds.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What key structural features influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Adamantane Moiety : Enhances lipophilicity (logP ~3.5) and steric bulk, impacting membrane permeability.
  • Thiadiazole Ring : Facilitates hydrogen bonding (N-H···S interactions) and π-stacking with aromatic residues in target proteins.
  • 4-Chloro-N-methylbenzamide : Electron-withdrawing chloro group increases stability; methyl substitution reduces metabolic degradation.
    Solubility in DMSO (>10 mg/mL) and melting point (441–443 K) are critical for formulation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in adamantane-containing thiadiazole derivatives?

  • Methodological Answer :
  • Data Collection : Use high-resolution (≤1.0 Å) single-crystal X-ray data. SHELXL (via SHELXTL suite) refines atomic positions, accounting for disorder in adamantane’s rigid cage.
  • Challenges : Address twinning (common in bulky derivatives) using TWIN/BASF commands.
  • Validation : R-factor <0.05 and Hirshfeld surface analysis ensure accuracy. Example: The thiadiazole ring in related compounds is planar (r.m.s. deviation <0.01 Å), with N-H···N hydrogen bonds stabilizing supramolecular chains .

Q. How to design experiments to analyze structure-activity relationships (SAR) for antitumor activity?

  • Methodological Answer :
  • Analog Synthesis : Replace chloro with fluoro, methoxy, or nitro groups to modulate electron density.
  • Biological Assays :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values via dose-response curves).
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Computational Studies :
  • Molecular Docking (AutoDock Vina) : Grid box centered on ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations (GROMACS) : Assess binding stability (RMSD <2.0 Å over 100 ns).
    SAR studies show chloro and adamantane groups enhance apoptosis via caspase-3 activation .

Q. How to address contradictions in reported synthesis yields (e.g., 60% vs. 80%)?

  • Methodological Answer :
  • Troubleshooting :
  • Catalyst Optimization : Use Pd/C or nano-catalysts to improve cross-coupling efficiency.
  • Reaction Monitoring : In-situ FTIR tracks intermediate formation (e.g., thiosemicarbazide peaks at 1250 cm⁻¹).
  • Scale-Up Adjustments : Switch from batch to flow chemistry for better heat dissipation.
  • Case Study : Ethanol/water mixtures (3:1 v/v) increase yield to 85% by reducing thiadiazole hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.